molecular formula C19H24N2OS B1675116 Methotrimeprazine CAS No. 60-99-1

Methotrimeprazine

Cat. No. B1675116
CAS RN: 60-99-1
M. Wt: 328.5 g/mol
InChI Key: VRQVVMDWGGWHTJ-CQSZACIVSA-N
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Description

Methotrimeprazine, also known as Levomepromazine, is a phenothiazine neuroleptic drug . It is used in the management of psychosis, particularly those of schizophrenia, and manic phases of bipolar disorder . It has pharmacological activity similar to that of both chlorpromazine and promethazine .


Synthesis Analysis

The biotransformation of Levomepromazine remains elusive up to now, but it has been found to result in the formation of different derivatives that may contribute to the therapeutic and/or side-effects of the parent drug . Two main metabolic pathways have been addressed, S-oxidation and N-demethylation .


Molecular Structure Analysis

Methotrimeprazine is a small molecule with a chemical formula of C19H24N2OS . Its average weight is 328.472 and its monoisotopic weight is 328.16093409 .

Scientific Research Applications

Levomepromazine: A Comprehensive Analysis of Scientific Research Applications

Psychiatry: Levomepromazine, also known as Methotrimeprazine, is widely applied in psychiatry for the treatment of schizophrenia. It is used to manage the manic phase of bipolar disorder and has been compared for efficacy with other antipsychotics. Its strong sedative effect makes it suitable for treating agitated patients .

Palliative and End-of-Life Care: In palliative care, Levomepromazine is utilized for a variety of distressing symptoms at the end-of-life stage. A systematic review has been conducted to consolidate evidence supporting its clinical use in this field .

Pharmacology and Metabolism: The biotransformation of Levomepromazine is a subject of ongoing research. Studies aim to elucidate the metabolic mechanisms that result in the formation of different derivatives, which may contribute to both therapeutic effects and side-effects .

Mechanism of Action

Target of Action

Levomepromazine, also known as Methotrimeprazine, is a phenothiazine neuroleptic drug . It exerts its effects by blocking a variety of receptors, including adrenergic receptors, dopamine receptors, histamine receptors, muscarinic acetylcholine receptors, and serotonin receptors . These receptors play crucial roles in regulating the body’s response to stress, anxiety, and various neurological functions .

Mode of Action

Levomepromazine acts as a moderate antagonist of the dopaminergic D2 receptor , which is primarily responsible for its antipsychotic effect . It also acts as an antagonist of the adrenergic a1 and the muscarinic M1 receptors , which is associated with some side-effects of the drug, such as sedation, hypotension, and anticholinergic symptoms .

Biochemical Pathways

Levomepromazine is metabolized by cytochrome P450 , an important heme-containing enzyme superfamily . Two main metabolic pathways have been addressed: S-oxidation and N-demethylation . The N-demethylation pathway is more feasible due to its lower activation energy, making N-desmethyllevomepromazine the most plausible metabolite of Levomepromazine .

Pharmacokinetics

Levomepromazine has an incomplete oral bioavailability due to considerable first-pass metabolism in the liver . It has a half-life of approximately 20 hours . Maximum plasma levels are reached 1 to 4 hours after oral dosing . It is extensively metabolized in the body before being excreted .

Result of Action

The antipsychotic effect of Levomepromazine is mainly due to its action as a moderate antagonist of the dopaminergic D2 receptor . It also has strong analgesic, hypnotic, and antiemetic properties that are primarily used in palliative care . It is frequently prescribed to treat intractable nausea or vomiting, and for severe delirium/agitation in the last days of life .

Action Environment

The action, efficacy, and stability of Levomepromazine can be influenced by various environmental factors. For instance, the metabolic mechanisms of Levomepromazine by cytochrome P450 can be affected by the individual’s metabolic situation .

Safety and Hazards

Methotrimeprazine can cause side effects including dry mouth, somnolence, hypotension, and convulsions . Cardiovascular issues such as heat stroke, hypotension, and QT prolongation are also common . It’s important to note that Methotrimeprazine can make you feel faint or lightheaded .

Future Directions

While Methotrimeprazine is widely used in palliative care as an antipsychotic, anxiolytic, antiemetic, and sedative drug, the supporting evidence is limited to open series and case reports . Thus, prospective randomized trials are needed to support evidence-based guidelines . There is also evidence for the use of Methotrimeprazine in the management of nausea and vomiting in patients with advanced cancer .

properties

IUPAC Name

(2R)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQVVMDWGGWHTJ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023289
Record name Levomethotrimeprazine
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Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methotrimeprazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015474
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Solubility

5.25e-03 g/L
Record name Methotrimeprazine
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Record name Methotrimeprazine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Methotrimeprazine's antipsychotic effect is largely due to its antagonism of dopamine receptors in the brain. In addition, its binding to 5HT2 receptors may also play a role.
Record name Methotrimeprazine
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Product Name

Levomepromazine

CAS RN

60-99-1
Record name Levomepromazine
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Record name Levomepromazine [USAN:INN:BAN:DCF]
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Record name Methotrimeprazine
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Record name Levomepromazine
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Record name LEVOMEPROMAZINE
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Record name Methotrimeprazine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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